molecular formula C10H9BrF3N B13585295 5-Bromo-2-[1-(trifluoromethyl)cyclobutyl]pyridine

5-Bromo-2-[1-(trifluoromethyl)cyclobutyl]pyridine

Cat. No.: B13585295
M. Wt: 280.08 g/mol
InChI Key: FPGIXUNCOZSKKA-UHFFFAOYSA-N
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Description

5-Bromo-2-[1-(trifluoromethyl)cyclobutyl]pyridine is an organic compound that belongs to the class of pyridines It is characterized by the presence of a bromine atom at the 5th position and a trifluoromethyl group attached to a cyclobutyl ring at the 2nd position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-[1-(trifluoromethyl)cyclobutyl]pyridine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-[1-(trifluoromethyl)cyclobutyl]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, thiols, and alkoxides.

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4).

    Catalysts: Palladium-based catalysts for coupling reactions.

Major Products

    Substituted Pyridines: Formed by substitution reactions.

    Pyridine N-oxides: Formed by oxidation reactions.

    Coupled Products: Formed by cross-coupling reactions.

Scientific Research Applications

5-Bromo-2-[1-(trifluoromethyl)cyclobutyl]pyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and agrochemicals.

Mechanism of Action

The mechanism of action of 5-Bromo-2-[1-(trifluoromethyl)cyclobutyl]pyridine involves its interaction with specific molecular targets. The bromine and trifluoromethyl groups enhance its binding affinity to certain enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2-[1-(trifluoromethyl)cyclobutyl]pyridine is unique due to the presence of both the bromine atom and the trifluoromethyl-cyclobutyl group, which confer distinct chemical and biological properties

Properties

Molecular Formula

C10H9BrF3N

Molecular Weight

280.08 g/mol

IUPAC Name

5-bromo-2-[1-(trifluoromethyl)cyclobutyl]pyridine

InChI

InChI=1S/C10H9BrF3N/c11-7-2-3-8(15-6-7)9(4-1-5-9)10(12,13)14/h2-3,6H,1,4-5H2

InChI Key

FPGIXUNCOZSKKA-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(C2=NC=C(C=C2)Br)C(F)(F)F

Origin of Product

United States

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